Latifolin

Description

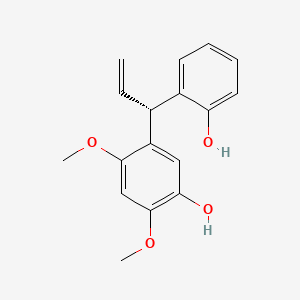

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1R)-1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVQOGDGFIJYPN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Signaling Pathways of Luteolin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant attention in oncological research for its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying luteolin's effects on cancer cells, with a focus on its modulation of core signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of luteolin's potential as a chemotherapeutic agent. We will delve into the signaling cascades governing apoptosis, cell cycle arrest, and metastasis that are influenced by luteolin, supported by quantitative data and detailed experimental methodologies.

Luteolin's Impact on Cancer Cell Viability

Luteolin has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, highlighting a degree of cell-line-specific sensitivity.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| NCI-ADR/RES | Ovarian Cancer | ~45 | 24 |

| NCI-ADR/RES | Ovarian Cancer | ~35 | 48 |

| MCF-7/MitoR | Breast Cancer | ~45 | 24 |

| MCF-7/MitoR | Breast Cancer | ~35 | 48 |

| A549 | Lung Cancer | 41.59 | 24 |

| A549 | Lung Cancer | 27.12 | 48 |

| A549 | Lung Cancer | 24.53 | 72 |

| H460 | Lung Cancer | 48.47 | 24 |

| H460 | Lung Cancer | 18.93 | 48 |

| H460 | Lung Cancer | 20.76 | 72 |

| GLC4 | Lung Cancer | 40.9 | Not Specified |

| COLO 320 | Colon Cancer | 32.5 | Not Specified |

| A549 | Lung Carcinoma | 3.1 | Not Specified |

| B16 melanoma 4A5 | Mouse Melanoma | 2.3 | Not Specified |

| CCRF-HSB-2 | T-cell Leukemia | 2.0 | Not Specified |

| TGBC11TKB | Gastric Cancer | 1.3 | Not Specified |

| HL60 | Leukemia | 15 | Not Specified |

| HL60 | Leukemia | 12.5 | Not Specified |

| A431 | Squamous Cell Cancer | 19 | Not Specified |

| Lung Carcinoma Cells | Lung Cancer | 12 | Not Specified |

Data compiled from multiple sources.[1][2][3]

Core Signaling Pathways Modulated by Luteolin

Luteolin exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and metastasis.

Apoptosis Induction

Luteolin is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

Intrinsic Pathway: Luteolin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This, in turn, activates a caspase cascade, beginning with the cleavage of caspase-9, which then activates executioner caspases like caspase-3 and caspase-7.[6] Luteolin also modulates the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4][6]

Extrinsic Pathway: Luteolin can enhance the expression of death receptors such as Fas and their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

Table 2: Effect of Luteolin on Apoptosis in HeLa Cells

| Luteolin Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) |

| 0 (Control) | 90.5 | 2.89 |

| 10 | 65.4 | 9.75 |

| 20 | 47.9 | 12.4 |

Data from a study on HeLa cells treated for 48 hours.[7]

Cell Cycle Arrest

Luteolin can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest can be cell-type dependent. For instance, in some cell lines, luteolin causes an accumulation of cells in the G2/M phase, while in others, it leads to S-phase or sub-G1 phase arrest.[2][7][8] This is often accompanied by the upregulation of cell cycle inhibitors like p21 and downregulation of cyclins and cyclin-dependent kinases (CDKs).[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Latifolin in Dalbergia odorifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latifolin, a neoflavonoid with significant pharmacological potential, is a key secondary metabolite found in the heartwood of Dalbergia odorifera (Huanghuali). Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current transcriptomic and metabolomic data. It details the enzymatic steps from primary metabolism to the formation of the characteristic 4-phenylcoumarin core of this compound. Furthermore, this guide presents detailed experimental protocols for key analytical techniques used to investigate this pathway, including quantitative analysis of flavonoids and gene expression studies. All quantitative data are summarized for comparative analysis, and logical relationships within the biosynthetic pathway and experimental workflows are visualized using diagrams.

Introduction

Dalbergia odorifera, a prized species in traditional medicine and high-value timber, is a rich source of bioactive flavonoids. Among these, this compound, a neoflavonoid, has garnered significant interest for its anti-inflammatory, antioxidant, and potential anticancer properties. The biosynthesis of flavonoids in plants is a well-studied process, primarily proceeding through the phenylpropanoid pathway. However, the specific branch leading to the formation of neoflavonoids like this compound is less characterized. This document aims to elucidate the proposed biosynthetic pathway of this compound in D. odorifera, providing a technical resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

The General Flavonoid Biosynthesis Pathway

The foundation of this compound biosynthesis lies in the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for all flavonoids. This initial phase involves the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

From this pivotal intermediate, the pathway proceeds to the formation of the flavonoid backbone.

The Biosynthesis of the Chalcone Backbone

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold, which serves as the precursor for various flavonoid classes.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.

Naringenin chalcone is a critical branch-point intermediate.

The Neoflavonoid Branch: Biosynthesis of the this compound Skeleton

This compound is distinguished from most flavonoids by its 4-phenylcoumarin structure. While the precise enzymatic machinery for this transformation in D. odorifera is still under investigation, the proposed pathway involves a rearrangement of the chalcone intermediate.

-

Chalcone Isomerase (CHI): In the biosynthesis of common flavonoids, CHI cyclizes naringenin chalcone to the flavanone naringenin. It is hypothesized that for neoflavonoid biosynthesis, a specific isomerase or a related enzyme facilitates an alternative cyclization or rearrangement of the chalcone backbone, leading to the 4-phenylcoumarin skeleton. Transcriptome analyses of D. odorifera have identified several CHI genes that are upregulated during heartwood formation, suggesting their potential involvement.

Following the formation of the basic 4-phenylcoumarin core, a series of tailoring reactions, such as hydroxylation, methylation, and prenylation, are catalyzed by various enzymes to yield the final structure of this compound. Transcriptomic studies on wounded D. odorifera have revealed the upregulation of numerous genes encoding enzymes like cytochrome P450 hydroxylases and O-methyltransferases, which are likely responsible for these modifications.[1]

Below is a diagram illustrating the proposed biosynthesis pathway of this compound.

Quantitative Data on Flavonoid Biosynthesis in Dalbergia odorifera

Transcriptome analysis provides valuable quantitative insights into the regulation of the this compound biosynthesis pathway. Studies have shown that mechanical wounding of D. odorifera induces the expression of genes involved in flavonoid biosynthesis, leading to an accumulation of these compounds.[1]

| Gene Family | Number of Upregulated Unigenes (Wounding-Induced) | Fold Change Range (Representative Genes) |

| PAL | 21 | 2-10 |

| C4H | 23 | 3-15 |

| 4CL | 23 | 4-20 |

| CHS | 11 | 5-25 |

| CHI | 7 | 3-12 |

| O-Methyltransferases | Multiple | 2-18 |

| Cytochrome P450s | Multiple | 2-20 |

Data compiled from transcriptome studies of D. odorifera.[1]

Metabolomic analyses have quantified the flavonoid content in different tissues of D. odorifera, revealing that the heartwood is the primary site of accumulation.

| Compound | Concentration in Heartwood (mg/g dry weight) | Concentration in Sapwood (mg/g dry weight) |

| This compound | 0.5 - 2.0 | Not Detected |

| Other Flavonoids | 10 - 50 | < 1.0 |

Representative data from HPLC and UPLC-MS/MS analyses.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantitative analysis of this compound in D. odorifera heartwood samples.

6.1.1. Sample Preparation

-

Grind dried heartwood samples to a fine powder (40-60 mesh).

-

Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.

-

Add 25 mL of methanol and sonicate for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30-35 min: 80-20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 310 nm.

-

Column Temperature: 30°C.

6.1.3. Quantification

Prepare a standard curve using a certified reference standard of this compound at various concentrations. Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Below is a diagram of the experimental workflow for HPLC analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of the expression levels of key biosynthesis genes in D. odorifera.

6.2.1. RNA Extraction and cDNA Synthesis

-

Collect fresh tissue samples (e.g., heartwood, sapwood, leaves) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

6.2.2. qRT-PCR

-

Design and validate primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI) and a reference gene (e.g., Actin).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

-

Perform a melt curve analysis to verify the specificity of the amplicons.

6.2.3. Data Analysis

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

The biosynthesis of this compound in Dalbergia odorifera is a specialized branch of the flavonoid pathway, leading to the formation of a neoflavonoid with a 4-phenylcoumarin core. While the general pathway is well-understood, further research is needed to fully elucidate the specific enzymes responsible for the key rearrangement and tailoring steps in this compound formation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to investigate this pathway further, paving the way for metabolic engineering approaches to enhance the production of this valuable medicinal compound.

References

The Pharmacological Landscape of Latifolin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a naturally occurring neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant scientific interest due to its diverse and potent pharmacological properties.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on their anti-inflammatory, antioxidant, and anticancer activities. The document details the molecular mechanisms of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the cited studies, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacological Properties of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the subsequent sections. The quantitative data associated with these activities are presented in tabular format for ease of comparison and reference.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[1][3][5] It effectively reduces the production of pro-inflammatory mediators and inhibits key signaling pathways implicated in the inflammatory response.

In tumor necrosis factor-α/interferon-γ (TNF-α/IFN-γ)-treated HaCaT human keratinocytes, this compound has been shown to inhibit the secretion of several important cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted (RANTES), and Macrophage-derived chemokine (MDC).[1][3] Furthermore, it downregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in leukocyte adhesion and transmigration.[1][3]

Mechanistically, the anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][3] Specifically, this compound has been observed to inhibit the phosphorylation of JAK2, STAT1, and STAT3, and to prevent the nuclear translocation of the p65 subunit of NF-κB.[1][3]

Another crucial aspect of this compound's anti-inflammatory action is its ability to upregulate the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] This induction of HO-1 plays a critical role in the resolution of inflammation.

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| Cytokine/Chemokine Secretion | HaCaT | TNF-α/IFN-γ | 10-80 μM | Inhibition of IL-6, IL-8, RANTES, MDC | [1][3][6] |

| Adhesion Molecule Expression | HaCaT | TNF-α/IFN-γ | 10-40 μM | Decreased ICAM-1 expression | [1][3] |

| Signaling Pathway Modulation | HaCaT | TNF-α/IFN-γ | 40 μM | Inhibition of JAK2, STAT1, STAT3, and NF-κB activation | [1][3][6] |

| HO-1 Expression | Murine Peritoneal Macrophages | Lipopolysaccharide | Not specified | Upregulation via Nrf2 activation | [5] |

Antioxidant Activity

This compound possesses notable antioxidant properties, protecting cells from oxidative stress-induced damage.[1][3] In tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in BJ-5ta human foreskin fibroblasts, this compound treatment led to a significant increase in cell viability and a marked reduction in the production of reactive oxygen species (ROS).[1][3]

The antioxidant mechanism of this compound involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key regulators of the cellular response to oxidative stress.[1][3]

| Parameter | Cell Line | Inducer | Concentration | Effect | Reference |

| Cell Viability | BJ-5ta | t-BHP | 5-20 μM | Increased cell viability | [3] |

| ROS Production | BJ-5ta | t-BHP | 20-40 μM | Inhibition of ROS production | [1][3] |

| Signaling Pathway Modulation | BJ-5ta | t-BHP | Not specified | Reduced phosphorylation of p38 and JNK | [1][3] |

Anticancer Activity

This compound has emerged as a promising candidate for cancer therapy, exhibiting cytotoxic and anti-metastatic effects in human oral squamous cell carcinoma (OSCC) cell lines, YD-8 and YD-10B.[2][4][7][8][9] It significantly inhibits cell proliferation in a dose-dependent manner.[7]

The anticancer activity of this compound is multifaceted, involving the induction of apoptosis, autophagy, and necroptosis.[2][4][8][9] It has been shown to effectively block cell migration, invasion, and adhesion, which are critical steps in the metastatic cascade.[4][8][9]

The molecular mechanism underlying these effects involves the inactivation of the focal adhesion kinase (FAK)/non-receptor tyrosine kinase (Src) signaling pathway.[4][8][9] Furthermore, this compound induces apoptotic cell death by targeting the PI3K/AKT/mTOR/p70S6K signaling cascade.[2][4][8][9] It also suppresses autophagy-related proteins and inhibits necroptosis by dephosphorylating key regulatory proteins such as RIP1, RIP3, and MLKL.[2][4]

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Proliferation | YD-8, YD-10B | 1-100 μM | Dose-dependent inhibition | [7] |

| Cell Migration, Invasion, Adhesion | YD-8, YD-10B | Not specified | Blocked | [4][8][9] |

| Apoptosis Induction | YD-10B | Not specified | Induced via PI3K/AKT/mTOR/p70S6K inhibition | [2][4][8][9] |

| Autophagy/Necroptosis | YD-10B | Not specified | Suppressed | [2][4] |

Pharmacological Properties of this compound Derivatives

Research into the pharmacological activities of this compound derivatives has revealed that structural modifications can significantly influence their biological effects. A study investigating the antitermite and antifungal properties of several derivatives provided valuable structure-activity relationship insights.[10]

| Derivative | Bioactivity | Key Findings | Reference |

| 2'-O-methylthis compound | Antitermite | 2-fold increase in termite mortality compared to this compound. | [10] |

| This compound dimethyl ether | Antitermite | 2-fold increase in termite mortality compared to this compound. | [10] |

| This compound diacetate | Antitermite | 2-fold increase in termite mortality compared to this compound. | [10] |

| 5-O-methylthis compound | Antitermite | No significant difference in mortality compared to this compound. | [10] |

| All tested derivatives | Antifungal | Lower inhibition of white- and brown-rot fungi compared to this compound. | [10] |

These findings suggest that the phenolic hydroxyl group at the C-5 position is crucial for the antitermite activity of this compound, while both the C-5 and C-2' phenolic hydroxyl groups are important for its antifungal properties.[10]

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

Caption: this compound's anti-inflammatory mechanism.

Caption: this compound's antioxidant mechanism.

Caption: this compound's anticancer mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions available in the referenced literature.

Anti-inflammatory Assay in HaCaT Cells

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pretreated with various concentrations of this compound (e.g., 10, 20, 40, 80 μM) for a specified period (e.g., 3 hours). Following pretreatment, inflammation is induced by co-stimulating the cells with TNF-α (e.g., 5 ng/mL) and IFN-γ (e.g., 5 ng/mL) for a designated time (e.g., 15 minutes for protein phosphorylation studies, 24 hours for cytokine secretion and ICAM-1 expression).

-

Cytokine and Chemokine Measurement: The levels of IL-6, IL-8, RANTES, and MDC in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Protein Extraction: Total cellular proteins are extracted using RIPA buffer. Nuclear and cytoplasmic proteins are separated using a nuclear extraction kit.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT1, p-STAT3, p-IκBα, IκBα, p65, ICAM-1) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence for NF-κB Translocation:

-

Cell Preparation: HaCaT cells are grown on glass chamber slides, pretreated with this compound, and stimulated with TNF-α/IFN-γ.

-

Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and blocked. They are then incubated with an anti-NF-κB (p65) primary antibody followed by a FITC-labeled secondary antibody.

-

Visualization: The localization of NF-κB is observed and captured using a fluorescence microscope.

-

Antioxidant Assay in BJ-5ta Cells

-

Cell Culture: Human foreskin fibroblast (BJ-5ta) cells are maintained in the appropriate growth medium and conditions.

-

MTT Assay for Cell Viability: Cells are seeded in 96-well plates. After treatment with this compound and/or t-BHP, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 540 nm using a microplate reader.

-

Measurement of Intracellular ROS:

-

Treatment: BJ-5ta cells are seeded in 6-well plates, pretreated with this compound, and then stimulated with t-BHP (e.g., 75 μM).

-

Staining: The cells are washed and stained with 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in a serum-free medium.

-

Detection: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed and captured using a fluorescence microscope.

-

Anticancer Assays in OSCC Cells

-

Cell Culture: Human oral squamous cell carcinoma (YD-8 and YD-10B) cells are cultured in the recommended medium and conditions.

-

Cell Proliferation Assay (MTT): OSCC cells are treated with various concentrations of this compound (e.g., 0-100 μM) for a specified duration. Cell proliferation is assessed using the MTT assay as described above.

-

Western Blot Analysis: The expression and phosphorylation status of proteins involved in cell cycle regulation (e.g., Cyclin D1, Cdk4, Cdk6), apoptosis, autophagy, and necroptosis (e.g., PI3K, AKT, mTOR, p70S6K, RIP1, RIP3, MLKL) are analyzed by Western blotting as detailed in the anti-inflammatory assay protocol.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. The extensive body of research highlights their potent anti-inflammatory, antioxidant, and anticancer activities, which are mediated through the modulation of multiple key signaling pathways. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to facilitate further investigation into the pharmacological properties of these molecules and accelerate their development as novel therapeutic agents for a range of human diseases. Continued research, particularly focusing on the in vivo efficacy, safety, and pharmacokinetic profiles of this compound and its optimized derivatives, is warranted.

References

- 1. Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid this compound Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a Natural Flavonoid, Isolated from the Heartwood of Dalbergia odorifera Induces Bioactivities through Apoptosis, Autophagy, and Necroptosis in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neoflavonoid this compound isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Natural Flavonoid, Isolated from the Heartwood of Dalbergia odorifera Induces Bioactivities through Apoptosis, Autophagy, and Necroptosis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioactivity of this compound and its derivatives against termites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Latifolin's Role in Modulating the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latifolin, a neoflavonoid isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its inhibitory effects on NF-κB signaling. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, immune function, cell proliferation, and apoptosis.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[3] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, a key IκB protein, at specific serine residues.[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5]

This compound's Mechanism of Action on the NF-κB Pathway

This compound has been shown to interfere with the NF-κB signaling cascade at multiple key points. The primary mechanisms of action include the inhibition of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit. Furthermore, this compound's anti-inflammatory effects are also associated with the activation of upstream regulatory pathways, such as the Nrf2/HO-1 axis, which can indirectly suppress NF-κB activation.[6] Another study has linked this compound's protective effects in myocardial infarction to the downregulation of the HIF-1α/NF-κB/IL-6 signaling pathway.[7]

Inhibition of IκBα Phosphorylation and Degradation

Studies have demonstrated that this compound treatment can suppress the phosphorylation of IκBα in response to inflammatory stimuli.[8] By preventing the initial phosphorylation step, this compound effectively blocks the subsequent ubiquitination and proteasomal degradation of IκBα. This stabilization of the NF-κB/IκBα complex in the cytoplasm is a crucial step in this compound's anti-inflammatory action.

Prevention of p65 Nuclear Translocation

As a direct consequence of inhibiting IκBα degradation, this compound prevents the nuclear translocation of the p65 subunit of NF-κB.[8] Immunofluorescence and Western blot analyses of nuclear fractions have confirmed that in the presence of this compound, p65 remains sequestered in the cytoplasm even after stimulation with pro-inflammatory agents.[8]

Modulation of Upstream Signaling Pathways

This compound's influence on NF-κB is not limited to direct inhibition of the canonical pathway. It has been reported to upregulate the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] HO-1 and its products have well-established anti-inflammatory properties, which include the attenuation of NF-κB signaling.[4][9] Additionally, in the context of myocardial ischemia, this compound has been found to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α), which in turn leads to the inhibition of the NF-κB/IL-6 axis.[7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on key markers of the NF-κB signaling pathway.

| Cell Line | Stimulus | This compound Concentration (µM) | Measured Parameter | Result | Reference |

| HaCaT | TNF-α/IFN-γ | 20, 40, 80 | p-IκBα protein expression | Dose-dependent decrease | [8] |

| HaCaT | TNF-α/IFN-γ | 20, 40, 80 | Nuclear p65 protein expression | Dose-dependent decrease | [8] |

| Animal Model | Treatment | This compound Dosage (mg/kg/d) | Measured Parameter | Result | Reference |

| Rat Myocardial Infarction | Oral gavage | 25, 50, 100 | p-NF-κB protein expression | Significant decrease at 25 and 100 mg/kg | [7] |

| Rat Myocardial Infarction | Oral gavage | 25, 50, 100 | IL-6 protein expression | Significant decrease | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in modulating the NF-κB signaling pathway.

Western Blot for Phosphorylated IκBα (p-IκBα) and p65

This protocol is designed to detect the levels of phosphorylated IκBα and total p65 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (rabbit anti-p-IκBα, rabbit anti-p65, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations for the specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS). Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, p65, or β-actin (as a loading control) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization of p65 localization within the cell.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (rabbit anti-p65)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound and/or an NF-κB activator.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

-

Washing: Wash twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction kit

-

Biotin-labeled NF-κB consensus oligonucleotide probe

-

Unlabeled (cold) NF-κB probe

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

TBE buffer

-

Nylon membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Nuclear Extract Preparation: Treat cells and prepare nuclear extracts using a commercial kit or a standard protocol.

-

Binding Reaction: In a reaction tube, combine the nuclear extract, biotin-labeled NF-κB probe, and poly(dI-dC) in the binding buffer. For competition assays, add an excess of unlabeled probe.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in TBE buffer.

-

Transfer: Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.

-

Detection: Block the membrane and then incubate with streptavidin-HRP. After washing, add the chemiluminescent substrate and detect the signal.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24-48 hours, treat the transfected cells with this compound and/or an NF-κB activator.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

Signaling Pathways

Caption: this compound's modulation of the NF-κB signaling pathway.

Experimental Workflows

Caption: Western Blot experimental workflow.

Caption: Immunofluorescence experimental workflow.

Conclusion

This compound presents a compelling case as a natural anti-inflammatory agent through its multifaceted modulation of the NF-κB signaling pathway. By inhibiting IκBα phosphorylation and degradation, and subsequently preventing the nuclear translocation of p65, this compound effectively dampens the inflammatory response at a critical regulatory node. The additional influence on upstream pathways like Nrf2/HO-1 and HIF-1α further underscores its potential for therapeutic applications. The data and protocols provided in this guide offer a solid foundation for further research into the precise molecular interactions and for the development of this compound-based therapeutics for inflammatory diseases.

References

- 1. The NF-kappa B activation pathway: its regulation and role in inflammation and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-kappaB: linking inflammation and immunity to cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The Neoflavonoid this compound Isolated from MeOH Extract of Dalbergia odorifera Attenuates Inflammatory Responses by Inhibiting NF‐κB Activation via Nrf2‐Mediated Heme Oxygenase‐1 Expression | Semantic Scholar [semanticscholar.org]

- 7. This compound protects against myocardial infarction by alleviating myocardial inflammatory via the HIF-1α/NF-κB/IL-6 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vitro Antioxidant Capacity of Latifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a neoflavonoid predominantly isolated from the heartwood of Dalbergia odorifera, has garnered significant scientific interest for its diverse pharmacological activities. Emerging research has highlighted its potential as a potent antioxidant agent. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related pathologies.

Chemical-Based Antioxidant Capacity

Direct quantitative data on the free radical scavenging activity of isolated this compound using common chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or its reducing power via the FRAP (Ferric Reducing Antioxidant Power) assay, is not extensively available in the current body of scientific literature. However, studies on extracts from Dalbergia odorifera, the natural source of this compound, provide valuable insights into the antioxidant potential of its constituent compounds.

Data Presentation: Antioxidant Activity of Dalbergia odorifera Extracts

The following table summarizes the antioxidant capacity of extracts from different parts of Dalbergia odorifera, providing a contextual baseline for the potential activity of this compound. The antioxidant activities were measured by DPPH, ABTS, and FRAP assays[1].

| Plant Part | DPPH Radical Scavenging (μM TE/g DW) | ABTS Radical Scavenging (μM TE/g DW) | Ferric Reducing Antioxidant Power (FRAP) (μM TE/g DW) |

| Heartwood | 164.29 | 198.19 | 130.44 |

| Leaves | 18.01 | 30.91 | 14.49 |

| Flowers | Not Reported | Not Reported | Not Reported |

| Pods | Not Reported | Not Reported | Not Reported |

TE/g DW: Trolox Equivalents per gram of Dry Weight.

It is important to note that these values represent the combined antioxidant effects of all phytochemicals present in the extracts and not of this compound alone.

Cell-Based Antioxidant Capacity

Cellular antioxidant activity assays provide a more biologically relevant measure of an antioxidant's potential by accounting for cellular uptake, metabolism, and interaction with intracellular oxidants. This compound has demonstrated significant antioxidant effects in various cell-based models of oxidative stress.

Data Presentation: Cellular Antioxidant Effects of this compound

The following tables summarize the key findings from studies investigating the cellular antioxidant capacity of this compound.

Table 2.1: Effect of this compound on tert-butyl hydroperoxide (t-BHP)-induced Oxidative Stress in BJ-5ta Human Skin Fibroblasts [1][2][3][4]

| Parameter | Experimental Condition | Treatment | Observed Effect |

| Cell Viability | t-BHP induced | This compound | Increased cell viability in a dose-dependent manner |

| ROS Production | t-BHP induced | This compound | Inhibited the production of reactive oxygen species (ROS) |

| p38 Phosphorylation | t-BHP induced | This compound | Reduced the phosphorylation of p38 MAPK in a dose-dependent manner |

| JNK Phosphorylation | t-BHP induced | This compound | Reduced the phosphorylation of JNK MAPK in a dose-dependent manner |

Table 2.2: Effect of this compound on Hydrogen Peroxide (H₂O₂)-induced Senescence in Human Dermal Fibroblasts (HDFs) [5]

| Parameter | Experimental Condition | Treatment | Observed Effect |

| Senescence-Associated β-galactosidase (SA-β-gal) Staining | H₂O₂ induced | This compound | Reversed the increase in SA-β-gal staining |

| Cell Proliferation | H₂O₂ induced | This compound | Restored cell proliferation |

| SIRT1 Expression | Basal and H₂O₂ induced | This compound | Induced the expression of Sirtuin 1 (SIRT1) |

| Akt/mTOR Pathway | H₂O₂ induced | This compound | Suppressed the activation of Akt and S6K1 (a downstream target of mTOR) |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Control Wells: Prepare a positive control (e.g., Ascorbic acid or Trolox) with serial dilutions and a negative control containing only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions in the same solvent used for the ABTS•+ working solution.

-

Reaction Mixture: Add 10 µL of each sample dilution to a 96-well plate, followed by 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for 7 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions in an appropriate solvent.

-

Reaction Mixture: Add 30 µL of the sample dilution to a 96-well plate, followed by 270 µL of the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells or other suitable cell lines (e.g., BJ-5ta fibroblasts) in a 96-well plate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a medium containing DCFH-DA and the test compound (this compound) at various concentrations for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells again with PBS to remove the extracellular compound and DCFH-DA. Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or tert-butyl hydroperoxide (t-BHP), to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Visualization of Pathways and Workflows

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress. The diagrams below illustrate these interactions.

Caption: this compound's inhibition of the MAPK signaling pathway.

Caption: this compound's role in the SIRT1 and mTOR pathways.

Experimental Workflows

The following diagrams outline the general workflows for the key antioxidant assays.

Caption: Experimental workflow for the DPPH assay.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant antioxidant properties. While quantitative data from standard chemical assays on the pure compound are yet to be fully elucidated, cellular assays consistently demonstrate its ability to protect cells from oxidative damage. This compound mitigates oxidative stress by inhibiting ROS production and modulating key signaling pathways, including the MAPK, SIRT1, and mTOR pathways. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases associated with oxidative stress. Further research is warranted to fully characterize its antioxidant profile and to translate these in vitro findings into in vivo models.

References

- 1. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Latifolin's Impact on the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a pivotal role in inflammation, immunity, and cell proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. Latifolin, a neoflavonoid isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory effects on the JAK/STAT signaling pathway, consolidating available data, detailing experimental methodologies, and visualizing the molecular interactions and experimental workflows.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors on the cell membrane to the nucleus, culminating in the regulation of gene expression. The canonical pathway is initiated by the binding of a ligand to its specific receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription. Key members of this pathway include four JAKs (JAK1, JAK2, JAK3, and Tyk2) and seven STATs (STAT1-4, 5a, 5b, and 6).

This compound as an Inhibitor of the JAK/STAT Pathway

Recent research has identified this compound as a potent inhibitor of the JAK/STAT signaling cascade. Studies utilizing human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) have shown that this compound can significantly suppress the phosphorylation of key components of this pathway, namely JAK2, STAT1, and STAT3. This inhibitory action disrupts the downstream signaling events that lead to the expression of pro-inflammatory mediators.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the observed effects of this compound on the JAK/STAT pathway. It is important to note that while qualitative dose-dependent inhibition has been demonstrated through methods like Western blotting, specific IC50 values for the inhibition of JAK/STAT phosphorylation by this compound are not yet extensively reported in the available scientific literature. The data presented here is based on the analysis of relative protein expression from published research.

| Target Protein | Cell Line | Stimulus | This compound Concentration (µM) | Observed Effect on Phosphorylation | Reference |

| p-JAK2 | HaCaT | TNF-α/IFN-γ (10 ng/mL each) | 10 - 40 | Dose-dependent reduction | [1] |

| p-STAT1 | HaCaT | TNF-α/IFN-γ (10 ng/mL each) | 10 - 40 | Dose-dependent reduction | [1] |

| p-STAT3 | HaCaT | TNF-α/IFN-γ (10 ng/mL each) | 10 - 40 | Dose-dependent reduction | [1] |

Table 1: Summary of this compound's Effect on JAK/STAT Pathway Components

| Parameter | Value | Method | Reference |

| p-JAK2 Inhibition | Data not available | IC50 Determination Assay | - |

| p-STAT1 Inhibition | Data not available | IC50 Determination Assay | - |

| p-STAT3 Inhibition | Data not available | IC50 Determination Assay | - |

Table 2: IC50 Values of this compound on JAK/STAT Pathway Components

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on the JAK/STAT pathway.

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line, HaCaT.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response and activate the JAK/STAT pathway, HaCaT cells are stimulated with a combination of recombinant human TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).

-

This compound Treatment: this compound, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), is added to the cell culture medium at various concentrations (e.g., 10, 20, 40 µM) for a specified pre-treatment time (e.g., 1 hour) before the addition of TNF-α and IFN-γ. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis of Protein Phosphorylation

This protocol details the steps to quantify the levels of phosphorylated JAK2, STAT1, and STAT3.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

The cell lysate is collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal loading of proteins for electrophoresis.

-

-

SDS-PAGE and Protein Transfer:

-

An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated.

-

The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), phosphorylated STAT1 (p-STAT1), phosphorylated STAT3 (p-STAT3), total JAK2, total STAT1, and total STAT3 overnight at 4°C. A loading control antibody, such as anti-β-actin or anti-GAPDH, is also used.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins to determine the relative phosphorylation status.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effect on JAK/STAT phosphorylation.

Conclusion

The available evidence strongly indicates that this compound is a noteworthy inhibitor of the JAK/STAT signaling pathway, specifically targeting the phosphorylation of JAK2, STAT1, and STAT3. This inhibitory action provides a molecular basis for the observed anti-inflammatory effects of this compound. For drug development professionals, this compound represents a promising natural compound for the development of novel therapeutics for inflammatory conditions where the JAK/STAT pathway is overactive. Further research is warranted to elucidate the precise binding mechanisms and to determine the in vivo efficacy and safety of this compound. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound's mechanism of action.

References

Exploring the anti-aging effects of Latifolin on dermal fibroblasts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for effective anti-aging therapeutics is a cornerstone of dermatological research. A growing body of evidence points to cellular senescence as a key driver of skin aging. Senescent dermal fibroblasts, characterized by irreversible growth arrest and a pro-inflammatory secretome, contribute significantly to the visible signs of aging, including wrinkles and loss of elasticity. Latifolin, a natural flavonoid isolated from Dalbergia odorifera, has emerged as a promising candidate for mitigating skin aging. This technical guide provides a comprehensive overview of the anti-aging effects of this compound on human dermal fibroblasts, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-aging effects on human dermal fibroblasts (HDFs) primarily by inhibiting oxidative stress-induced senescence.[1] The core mechanism involves the upregulation of Sirtuin 1 (SIRT1), a key regulator of cellular lifespan, and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1]

This compound has been shown to reverse the phenotypic characteristics of senescence in HDFs subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1] This includes a reduction in senescence-associated β-galactosidase (SA-β-gal) activity, a hallmark of senescent cells, and a restoration of cell proliferation.[1]

Furthermore, this compound modulates the expression of several key proteins involved in the cell cycle and senescence. It downregulates the expression of senescence markers such as caveolin-1, acetylated-p53 (ac-p53), p21Cip1/WAF1, and p16Ink4α, while also influencing the phosphorylation of retinoblastoma protein (pRb) and the expression of cyclin D1.[1][2] The anti-senescence effects of this compound are dependent on SIRT1, as inhibition of SIRT1 abrogates these protective effects.[1]

Beyond the SIRT1/mTOR axis, this compound also demonstrates antioxidant properties by inhibiting the production of reactive oxygen species (ROS) and reducing the phosphorylation of p38 and JNK, components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human dermal fibroblasts.

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity and Cell Proliferation in H₂O₂-Induced Senescent HDFs

| Treatment | Concentration | SA-β-gal Positive Cells (%) | Cell Proliferation (%) |

| Control | - | Data not available | 100 |

| H₂O₂ | 150 µM | Significantly increased | Significantly decreased |

| This compound + H₂O₂ | 1 µM | Significantly decreased vs H₂O₂ | Significantly increased vs H₂O₂ |

| This compound + H₂O₂ | 5 µM | Significantly decreased vs H₂O₂ | Significantly increased vs H₂O₂ |

| This compound + H₂O₂ | 10 µM | Significantly decreased vs H₂O₂ | Significantly increased vs H₂O₂ |

Note: Specific numerical values for the percentage of SA-β-gal positive cells and cell proliferation were not provided in the abstract. The table reflects the reported significant changes.

Table 2: Effect of this compound on the Expression of Senescence-Related Proteins in H₂O₂-Induced Senescent HDFs

| Protein | H₂O₂ Treatment | This compound Treatment |

| Caveolin-1 | Upregulated | Downregulated |

| ac-p53 | Upregulated | Downregulated |

| p21Cip1/WAF1 | Upregulated | Downregulated |

| p16Ink4α | Upregulated | Downregulated |

| pRb | Altered | Restored towards control levels |

| Cyclin D1 | Altered | Restored towards control levels |

| SIRT1 | Downregulated | Upregulated |

| p-Akt | Upregulated | Downregulated |

| p-S6K1 | Upregulated | Downregulated |

Note: This table indicates the directional change in protein expression as reported in the source literature.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-aging effects of this compound on dermal fibroblasts.

Cell Culture and Induction of Senescence

-

Cell Line: Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Senescence: To induce a senescent phenotype, HDFs are treated with a sub-lethal concentration of hydrogen peroxide (H₂O₂), typically around 150 µM, for a specified period (e.g., 2 hours). Following the treatment, the cells are washed and cultured in fresh medium.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

-

Principle: This assay identifies senescent cells, which exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0.

-

Procedure:

-

Wash cultured HDFs in phosphate-buffered saline (PBS).

-

Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash the cells again with PBS.

-

Incubate the cells overnight at 37°C (without CO₂) in the staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

-

Observe the cells under a microscope and count the percentage of blue-stained (positive) cells.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Lyse the HDFs in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., SIRT1, p53, p21, etc.) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Signaling Pathways

References

- 1. This compound Inhibits Oxidative Stress-Induced Senescence via Upregulation of SIRT1 in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid this compound Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid this compound Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Latifolin from Dalbergia odorifera Heartwood

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction, purification, and quantification of latifolin, a bioactive neoflavonoid, from the heartwood of Dalbergia odorifera. Furthermore, it outlines a method for investigating the biological activity of this compound by analyzing its effect on the PI3K/Akt/mTOR signaling pathway. These protocols are intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Dalbergia odorifera, commonly known as fragrant rosewood, is a valuable resource in traditional medicine, particularly its heartwood, referred to as "Jiangxiang".[1] The heartwood is rich in various phytochemicals, including a significant concentration of flavonoids, which contribute to its medicinal properties.[2][3][4] Among these, this compound has garnered considerable interest due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[5][6][7][8] Recent studies have demonstrated that this compound can induce apoptosis and inhibit metastasis in cancer cells by targeting key signaling pathways such as the PI3K/Akt/mTOR cascade.[5][6][7][9] This document presents a detailed methodology for the efficient extraction and isolation of this compound for further scientific investigation.

Extraction of this compound from Dalbergia odorifera Heartwood

This protocol details a laboratory-scale procedure for the extraction of this compound.

Materials and Equipment

-

Dried and powdered heartwood of Dalbergia odorifera

-

Methanol (analytical grade)

-

Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Ultrasonic bath (optional, for alternative extraction method)

Experimental Protocol: Methanol Reflux Extraction

-

Preparation of Plant Material : Ensure the Dalbergia odorifera heartwood is properly dried and ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction :

-

Filtration : Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Re-extraction : Repeat the extraction process (steps 2.2-2.3) on the plant residue with a fresh 2 L of methanol to ensure exhaustive extraction.[6]

-

Concentration : Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Alternative Protocol: Ultrasonic-Assisted Extraction

For a more rapid extraction, ultrasonication can be employed.

-

Preparation : Weigh 0.2 g of the powdered heartwood.

-

Extraction :

-

Place the powder in a suitable vessel and add 25 mL of 70% methanol.

-

Submerge the vessel in an ultrasonic bath.

-

Sonicate for 45 minutes.

-

-

Processing : Filter the extract and concentrate using a rotary evaporator.

Purification of this compound

The crude extract contains a complex mixture of compounds. Column chromatography is a standard method for the purification of this compound.

Materials and Equipment

-

Crude methanol extract of Dalbergia odorifera

-

Silica gel (70-230 or 230-400 mesh)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, acetone, ethyl acetate, chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Fraction collector and collection tubes

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and carefully pack the chromatography column.

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Elution : Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be a step-wise increase in acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).

-

Fraction Collection : Collect the eluate in fractions of a defined volume.

-

TLC Monitoring : Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp. Combine the fractions that show a pure spot corresponding to this compound.

-

Final Purification : The combined fractions may be subjected to further purification steps, such as recrystallization or preparative HPLC, to obtain highly pure this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of this compound in an extract.

Materials and Equipment

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 analytical column

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocol

-

Preparation of Standard Solutions : Prepare a stock solution of the this compound standard in methanol or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solution : Accurately weigh a known amount of the dried extract, dissolve it in a known volume of methanol, and filter it through a syringe filter.

-

Chromatographic Conditions :

-

Mobile Phase : A gradient of acetonitrile and water is commonly used.

-

Flow Rate : Typically 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature, e.g., 25 °C.

-

Detection Wavelength : Determined by the UV absorbance maximum of this compound.

-

Injection Volume : Typically 10-20 µL.

-

-